molecular formula C22H23N3O2S B2836199 ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate CAS No. 688792-89-4

ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate

Cat. No.: B2836199
CAS No.: 688792-89-4
M. Wt: 393.51
InChI Key: JSIXMBMTHMSCNJ-UHFFFAOYSA-N
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Description

ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate is a complex organic compound that belongs to the class of benzimidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole ring fused with a quinazoline ring, which is further attached to a hexanoate ester group through a sulfur atom.

Preparation Methods

The synthesis of ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring by reacting o-phenylenediamine with a suitable aldehyde or ketone.

    Formation of Quinazoline Ring: The benzimidazole intermediate is then reacted with anthranilic acid or its derivatives to form the quinazoline ring through a cyclization reaction.

    Thioether Formation: The quinazoline intermediate is then reacted with an appropriate thiol compound to introduce the sulfur atom.

    Esterification: Finally, the thioether intermediate is esterified with ethyl hexanoate to form the desired product.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency. For example, transition metal catalysts such as copper or nickel can be used to facilitate the cyclization and thioether formation steps .

Chemical Reactions Analysis

ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include molecular iodine, transition metal catalysts, and various organic solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate can be compared with other similar compounds, such as:

    Imidazo[1,2-c]quinazoline Derivatives: These compounds have a similar fused ring structure but lack the benzimidazole moiety.

    Benzimidazo[1,2-c]quinazoline Derivatives: These compounds have a similar structure but may have different substituents on the benzimidazole or quinazoline rings.

    Quinazoline Derivatives: These compounds lack the benzimidazole moiety and have a simpler structure.

Biological Activity

Ethyl 2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}hexanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C16H21N3O2SC_{16}H_{21}N_3O_2S with a molecular weight of approximately 307.42 g/mol. The compound features a tricyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂S
Molecular Weight307.42 g/mol
IUPAC NameThis compound
SMILESCC(=O)OCCN1C=CN=C1C=CC=C(C)C=C(C)C=C(N)N(C)C

Anthelmintic Activity

Recent studies have highlighted the anthelmintic potential of this compound through screening assays using Caenorhabditis elegans as a model organism. In one study involving a small chemical library screening for anthelmintic properties:

  • Results : The compound demonstrated significant efficacy in killing nematodes at concentrations between 25 to 50 ppm within 24 hours.
  • Mechanism : The specific mechanism of action remains under investigation; however, it is hypothesized that the tricyclic structure may interfere with neurotransmission or muscular function in the worms .

Cytotoxicity and Antimicrobial Activity

Further investigations into the cytotoxicity and antimicrobial properties of this compound are ongoing:

  • Cytotoxicity : Initial assays indicate varying degrees of cytotoxic effects on different cancer cell lines; however, detailed IC50 values and mechanisms are yet to be published.
  • Antimicrobial Testing : Preliminary results suggest some antimicrobial activity against Gram-positive bacteria; however, further studies are needed to confirm these findings and elucidate the underlying mechanisms .

Study 1: Screening for Anthelmintic Activity

In a study conducted by researchers at a university laboratory:

  • Objective : To identify novel compounds with potential anthelmintic activity.
  • Methodology : A library of compounds was screened using C. elegans, assessing survival rates post-exposure to various concentrations.
  • Findings : this compound was one of the top candidates showing over 90% mortality at optimal concentrations .

Properties

IUPAC Name

ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-5-14-19(21(26)27-4-2)28-22-24-16-11-7-6-10-15(16)20-23-17-12-8-9-13-18(17)25(20)22/h6-13,19H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIXMBMTHMSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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